N-Ethylaniline
Overview
Description
N-Ethylaniline is an organic compound with the chemical formula C8H11N. It is a yellow-brown, transparent, oily liquid that is insoluble in water but miscible with ethanol, ether, and other organic solvents . This compound is primarily used in organic synthesis and has various applications in different fields.
Mechanism of Action
Target of Action
N-Ethylaniline is a secondary aromatic amine . It is primarily involved in chemical reactions as a nucleophile . The primary targets of this compound are electrophilic compounds that can accept a pair of electrons .
Mode of Action
This compound interacts with its targets through nucleophilic substitution reactions, specifically S_N2 reactions . In these reactions, this compound donates a pair of electrons to an electrophilic compound, leading to the formation of a new bond .
Biochemical Pathways
It is known to participate in the synthesis of various organic compounds . For example, it can react with alkyl halides in S_N2 reactions to form alkylamines . It can also participate in the synthesis of polymers and other complex organic molecules .
Pharmacokinetics
It is known that this compound is slightly soluble in water and has a strong basic property These properties may influence its absorption and distribution in the body
Result of Action
The result of this compound’s action largely depends on the specific reaction it is involved in. For instance, in the reaction with alkyl halides, this compound can help synthesize new alkylamines . These alkylamines can then participate in further reactions, leading to the formation of more complex organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, it is unstable to prolonged exposure to air and/or light . Moreover, its reactivity can be affected by the presence of other compounds. For instance, it may react violently with nitric acid and strong oxidizing agents . Therefore, the action, efficacy, and stability of this compound can vary depending on the specific environmental conditions.
Biochemical Analysis
Cellular Effects
Aromatic amines like N-Ethylaniline can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to participate in reactions involving the formation of aromatic amines .
Temporal Effects in Laboratory Settings
It is known that this compound is unstable to prolonged exposure to air and/or light .
Metabolic Pathways
It is known that aromatic amines like this compound can be involved in amine metabolism .
Transport and Distribution
It is known that this compound is a liquid at room temperature and is insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Ethylaniline can be synthesized through several methods:
One-Pot Synthesis from Nitrobenzene and Ethanol: This method involves the aqueous-phase reforming of ethanol to produce hydrogen, which is then used to reduce nitrobenzene to aniline.
Reduction of N-Phenylacetamide: N-Phenylacetamide can be reduced using lithium aluminum hydride (LiAlH4) to produce this compound.
Nucleophilic Reaction of Aniline and Acetaldehyde: Aniline reacts with acetaldehyde to form a Schiff base, which is then reduced under hydrogenation conditions to yield this compound.
Industrial Production Methods: Industrial production typically involves the catalytic hydrogenation of nitrobenzene followed by alkylation with ethanol. This process is carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Chemical Reactions Analysis
N-Ethylaniline undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield secondary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a catalyst.
Substitution Reagents: Halogenated organics, acid chlorides.
Major Products:
Oxidation: Nitro compounds.
Reduction: Secondary amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N-Ethylaniline has a wide range of applications in scientific research:
Comparison with Similar Compounds
N-Ethylaniline can be compared with other similar compounds such as:
N-Methylaniline: Similar in structure but with a methyl group instead of an ethyl group.
N,N-Diethylaniline: Contains two ethyl groups attached to the nitrogen atom, leading to different chemical properties and uses.
Aniline: The parent compound with no alkyl substitution, used widely in the synthesis of various derivatives.
Uniqueness: this compound is unique due to its specific alkyl substitution, which imparts distinct chemical and physical properties, making it suitable for specialized applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
N-ethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-2-9-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGMBLNIHDZDGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Record name | N-ETHYLANILINE | |
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Record name | N-ETHYLANILINE | |
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Related CAS |
88374-64-5 | |
Record name | Poly(N-ethylaniline) | |
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DSSTOX Substance ID |
DTXSID1025271 | |
Record name | N-Ethylaniline | |
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Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-ethylaniline appears as a dark liquid with an aromatic odor. Insoluble in water. Density 0.963 g / cm3. Toxic by skin absorption and inhalation of vapors. Evolves toxic fumes during combustion. Flash point 185 °F., Liquid, Clear to straw-colored liquid with an aniline-like odor (pleasant, medicinal); darkens to a brown color after exposure to light and air; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO LIGHT AND AIR. | |
Record name | N-ETHYLANILINE | |
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Record name | N-ETHYLANILINE | |
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Boiling Point |
400.5 °F at 760 mmHg (NTP, 1992), 204.5 °C, 205 °C | |
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Flash Point |
185 °F (NTP, 1992), 185 °F (85 °C) (OPEN CUP), 85 °C o.c. | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Insol in water; miscible with alcohol, ether, and many other organic solvents, Very sol in acetone; sol in organic solvents, In water, 2.41X10+3 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.24 | |
Record name | N-ETHYLANILINE | |
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Density |
0.958 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.9625 @ 20 °C/4 °C, Relative density (water = 1): 0.96 | |
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Vapor Density |
4.18 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.2 (AIR= 1), Relative vapor density (air = 1): 4.2 | |
Record name | N-ETHYLANILINE | |
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Vapor Pressure |
1 mmHg at 101.3 °F (NTP, 1992), 0.2 [mmHg], 0.204 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.4 | |
Record name | N-ETHYLANILINE | |
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Color/Form |
Colorless liquid, CLEAR TO STRAW-COLORED, YELLOW-BROWN OIL | |
CAS No. |
103-69-5 | |
Record name | N-ETHYLANILINE | |
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Record name | ETHYLANILINE | |
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Melting Point |
-82.3 °F (NTP, 1992), -63.5 °C, -63 °C | |
Record name | N-ETHYLANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4021 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N-ETHYLANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5354 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | N-ETHYLANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1385 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of N-Ethylaniline is C8H11N, and its molecular weight is 121.18 g/mol.
A: Yes, several spectroscopic techniques have been used to characterize this compound. [, , , , ] These include:
ANone: this compound can be synthesized through various methods, including:
- Alkylation of Aniline: Reacting aniline with ethanol in the vapor phase over a catalyst like zinc ferrite (ZnFe2O4). This method often yields N,N-Diethylaniline as a byproduct. []
- Reductive Alkylation of Nitrobenzene: A one-pot synthesis approach involves the simultaneous aqueous-phase reforming of ethanol, reduction of nitrobenzene to aniline, and N-alkylation of aniline with ethanol, all catalyzed by the same catalyst system. This method aims for higher selectivity towards this compound by promoting in-situ reactions. []
- Reductive Alkylation of N-Benzylaniline: This two-stage process involves the reductive ethylation of N-Benzylaniline. []
A: Catalyst choice, reaction temperature, pressure, and the molar ratio of reactants significantly influence the selectivity of this compound production. For instance, using zinc ferrite catalysts with lower manganese substitution levels (Zn1-xMnxFe2O4, where x is low) tends to favor this compound formation. []
ANone: Yes, this compound has been investigated in the context of material science:
- Conducting Polymers: this compound is a monomer used in the synthesis of conducting polymers, particularly poly(this compound) (PNEA). These polymers have potential applications in various fields, including sensors, corrosion protection coatings, and supercapacitors. [, , , , , , , , ]
ANone: Yes, computational chemistry has played a role in understanding this compound and its derivatives.
- Quantum Chemical Simulations: Researchers have used quantum chemical methods like RHF/6-31G(d) to model the mechanism of this compound sulfonation with benzenesulfonyl chloride. These simulations provide insights into the reaction pathways, transition states, and the influence of solvation on the reaction. []
- Molecular Modeling: Studies have used computational methods to investigate the ordering and interactions of this compound derivatives, such as N-(4-n-butyloxybenzylidene)-4'-n-ethylaniline, in liquid crystal systems. These simulations help understand the relationship between molecular structure and liquid crystalline behavior. []
- Antifungal Agent: Research suggests that this compound exhibits broad-spectrum antifungal activity in vitro. [] It has shown efficacy in reducing postharvest infections caused by fungi like Botrytis cinerea and Colletotrichum gloeosporioides. These findings suggest its potential as a biofumigant in agriculture. []
A: While detailed ecotoxicological data may be limited, some studies have investigated the effects of this compound and related compounds on aquatic organisms. For example, this compound exhibited acute toxicity to the crustacean Thamnocephalus platyurus with an LC50 value of 0.46 mg L(-1). []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.